(11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE
Overview
Description
(11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoline core, which is a fused ring system combining indene and quinoline moieties, and a cyclohexanamine group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multiple steps. One common method starts with the condensation of ninhydrin with o-phenylenediamine to form the indenoquinoline core . This intermediate is then subjected to further reactions to introduce the methyl group at the 7th position and the cyclohexanamine group at the 11th position. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
(11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
11H-indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline core but differs in its functional groups and overall structure.
7-methyl-11H-indeno[1,2-b]quinoxalin-11-one: Similar to the target compound but lacks the cyclohexanamine group.
Uniqueness
(11Z)-N-CYCLOHEXYL-7-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific combination of functional groups and its potential pharmacological activities. The presence of the cyclohexanamine group distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-7-methylindeno[1,2-b]quinolin-11-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2/c1-15-11-12-16-14-20-22(24-17-7-3-2-4-8-17)18-9-5-6-10-19(18)23(20)25-21(16)13-15/h5-6,9-14,17H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIRBUUNZBYCQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NC4CCCCC4)C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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